Cas no 1797666-62-6 ([(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate)

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is a specialized organic compound featuring a unique molecular structure combining a cyanocycloheptyl carbamoyl moiety with a 1,3-oxazolyl-substituted benzoate ester. This structure suggests potential utility in medicinal chemistry or materials science, particularly due to the presence of the oxazole ring, known for its role in bioactive molecules, and the cyanocycloheptyl group, which may confer steric and electronic effects. The ester linkage offers synthetic versatility for further derivatization. Its well-defined functional groups make it a promising intermediate for targeted applications, such as drug discovery or polymer synthesis, where precise molecular design is critical. The compound’s purity and stability under standard conditions enhance its suitability for research and industrial use.
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate structure
1797666-62-6 structure
商品名:[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
CAS番号:1797666-62-6
MF:C20H21N3O4
メガワット:367.398444890976
CID:6289926
PubChem ID:75416835

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 化学的及び物理的性質

名前と識別子

    • Z796359294
    • [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 4-(1,3-oxazol-5-yl)benzoate
    • 1797666-62-6
    • AKOS034590039
    • EN300-26688252
    • [(1-cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
    • [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
    • インチ: 1S/C20H21N3O4/c21-13-20(9-3-1-2-4-10-20)23-18(24)12-26-19(25)16-7-5-15(6-8-16)17-11-22-14-27-17/h5-8,11,14H,1-4,9-10,12H2,(H,23,24)
    • InChIKey: WYZPJHBAQPGDOH-UHFFFAOYSA-N
    • ほほえんだ: O=C(COC(C1C=CC(C2=CN=CO2)=CC=1)=O)NC1(C#N)CCCCCC1

計算された属性

  • せいみつぶんしりょう: 367.15320616g/mol
  • どういたいしつりょう: 367.15320616g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 569
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 105Ų

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26688252-0.05g
[(1-cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
1797666-62-6 95.0%
0.05g
$212.0 2025-03-20

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 関連文献

Related Articles

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoateに関する追加情報

Introduction to [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6)

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The following introduction delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Synthesis

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is a complex organic molecule with a molecular formula of C20H20N2O4. The core structure consists of a cycloheptyl ring substituted with a cyano group, an amide linkage, and a benzene ring with an oxazole substituent. The synthesis of this compound typically involves multi-step reactions, including the formation of the cycloheptyl cyanide intermediate, followed by coupling reactions to introduce the amide and oxazole functionalities.

Recent studies have explored various synthetic routes to optimize the yield and purity of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have shown high efficiency and selectivity. For instance, a palladium-catalyzed Suzuki-Miyaura coupling reaction has been successfully employed to couple the benzene ring with the oxazole moiety, yielding the desired product in high purity.

Biological Activities and Mechanisms of Action

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has demonstrated promising biological activities in preclinical studies. One of its key applications is in the treatment of neurological disorders, particularly those involving neuroinflammation. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate microglial activation, which plays a crucial role in neuroinflammatory processes.

In cancer research, [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been reported to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in many types of cancer. This mechanism of action makes it a promising candidate for further development as an anticancer drug.

Clinical Trials and Future Prospects

The therapeutic potential of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has led to its evaluation in early-stage clinical trials. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings have paved the way for more advanced clinical studies to further assess its efficacy and safety.

Ongoing research is focused on optimizing the formulation and delivery methods of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate. Nanoparticle-based delivery systems are being explored to enhance its bioavailability and target-specific delivery to diseased tissues. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, thereby facilitating personalized medicine approaches.

Conclusion

In conclusion, [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its clinical utility, this compound holds significant potential to contribute to the treatment of various diseases.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd